molecular formula C24H19N3O3 B11071469 (2E)-N-{2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylprop-2-enamide

(2E)-N-{2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-phenylprop-2-enamide

Cat. No.: B11071469
M. Wt: 397.4 g/mol
InChI Key: ACWNFWDTWDVKKG-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-{2-[5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]PHENYL}-3-PHENYLACRYLAMIDE is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of an oxadiazole ring, a methoxyphenyl group, and a phenylacrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-{2-[5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]PHENYL}-3-PHENYLACRYLAMIDE typically involves a multi-step process:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions. Common reagents include phosphorus oxychloride or polyphosphoric acid.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction using a methoxy-substituted aryl halide and a suitable nucleophile.

    Coupling with Phenylacrylamide: The final step involves the coupling of the oxadiazole derivative with phenylacrylamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-{2-[5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]PHENYL}-3-PHENYLACRYLAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The oxadiazole ring can be reduced to form a hydrazine derivative using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenylacrylamide moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a palladium catalyst.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products Formed

    Oxidation Products: Hydroxylated or carbonylated derivatives.

    Reduction Products: Hydrazine derivatives.

    Substitution Products: Various substituted phenylacrylamide derivatives.

Scientific Research Applications

(2E)-N-{2-[5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]PHENYL}-3-PHENYLACRYLAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. The oxadiazole ring is known for its bioactivity, making this compound a candidate for drug development.

    Materials Science: The compound’s unique structure allows it to be used in the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of (2E)-N-{2-[5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]PHENYL}-3-PHENYLACRYLAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and proteins involved in various biological processes. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation.

    Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.

Comparison with Similar Compounds

Similar Compounds

    (2E)-N-{2-[5-(4-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]PHENYL}-3-PHENYLACRYLAMIDE: Similar structure with a different substitution pattern on the phenyl ring.

    (2E)-N-{2-[5-(3-HYDROXYPHENYL)-1,3,4-OXADIAZOL-2-YL]PHENYL}-3-PHENYLACRYLAMIDE: Hydroxyl group instead of a methoxy group.

    (2E)-N-{2-[5-(3-METHOXYPHENYL)-1,3,4-THIADIAZOL-2-YL]PHENYL}-3-PHENYLACRYLAMIDE: Thiadiazole ring instead of an oxadiazole ring.

Uniqueness

The uniqueness of (2E)-N-{2-[5-(3-METHOXYPHENYL)-1,3,4-OXADIAZOL-2-YL]PHENYL}-3-PHENYLACRYLAMIDE lies in its specific substitution pattern and the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H19N3O3

Molecular Weight

397.4 g/mol

IUPAC Name

(E)-N-[2-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]phenyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C24H19N3O3/c1-29-19-11-7-10-18(16-19)23-26-27-24(30-23)20-12-5-6-13-21(20)25-22(28)15-14-17-8-3-2-4-9-17/h2-16H,1H3,(H,25,28)/b15-14+

InChI Key

ACWNFWDTWDVKKG-CCEZHUSRSA-N

Isomeric SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=CC=C3NC(=O)/C=C/C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=CC=C3NC(=O)C=CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.